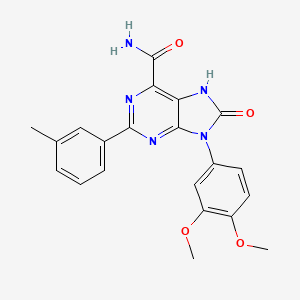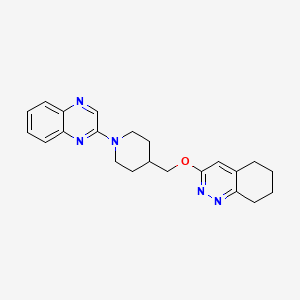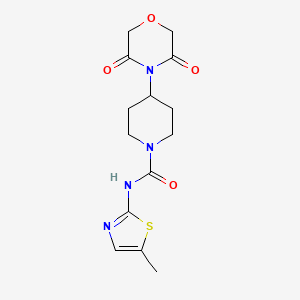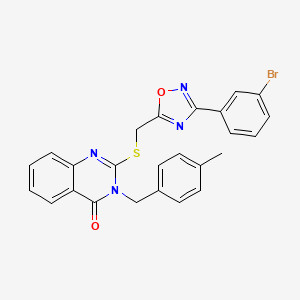![molecular formula C13H21F2N3O B2926034 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone CAS No. 2309216-92-8](/img/structure/B2926034.png)
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone, commonly known as 'DAAO inhibitor,' is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
DAAO inhibitor works by inhibiting the activity of D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids. By inhibiting DAAO, DAAO inhibitor increases the concentration of D-amino acids in the brain, which has been linked to improvements in cognitive function and the treatment of neurological disorders.
Biochemical and Physiological Effects:
DAAO inhibitor has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, which is associated with improvements in cognitive function. DAAO inhibitor has also been found to reduce oxidative stress, which is linked to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAAO inhibitor has several advantages for lab experiments. It has a high selectivity for DAAO and does not interact with other enzymes, making it a useful tool for studying the role of DAAO in various biological processes. However, DAAO inhibitor also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For the study of DAAO inhibitor include the development of more potent and selective inhibitors, investigation of the role of DAAO in other biological processes, and the potential use of DAAO inhibitor in combination with other drugs.
Métodos De Síntesis
The synthesis of DAAO inhibitor involves a multi-step process that requires expertise in organic chemistry. The initial step involves the preparation of 6-azaspiro[2.5]octane, which is then reacted with 1,1-difluoro-2-chloroethane to obtain (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)chloromethane. The final step involves the reaction of (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)chloromethane with 4-methylpiperazine to obtain the desired DAAO inhibitor.
Aplicaciones Científicas De Investigación
DAAO inhibitor has been the subject of various scientific studies for its potential therapeutic applications. It has been found to be effective in the treatment of neurological disorders such as schizophrenia, Alzheimer's disease, and Huntington's disease. DAAO inhibitor has also shown potential in the treatment of cancer and metabolic disorders.
Propiedades
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2N3O/c1-16-6-8-18(9-7-16)11(19)17-4-2-12(3-5-17)10-13(12,14)15/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHNOCYAMBACMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC3(CC2)CC3(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2925956.png)

![[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2925960.png)
![3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2925962.png)

![2-ethoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925964.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2925969.png)


![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2925972.png)
![8-amino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2925973.png)
![1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2925974.png)